ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate
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Overview
Description
Ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate is a complex organic compound with a unique structure that includes a pyranochromenone core. This compound is part of the coumarin family, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in alcohol derivatives .
Scientific Research Applications
Ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In terms of antimicrobial activity, it disrupts microbial cell membranes and interferes with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
Decursin: Another coumarin derivative with similar structural features.
Warfarin: A well-known anticoagulant with a coumarin core.
Dicoumarol: A natural anticoagulant found in spoiled sweet clover.
Uniqueness
Ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate stands out due to its unique combination of a pyranochromenone core and an ethyl acetate group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industry .
Biological Activity
Ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate is a complex organic compound belonging to the pyranochromene class. This compound exhibits a range of biological activities that have garnered attention in various fields of medicinal chemistry. This article aims to provide an in-depth overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20O5 with a molecular weight of approximately 328.36 g/mol. The compound features a distinctive pyranochromene scaffold that is known for its diverse pharmacological properties.
1. Anticancer Activity
Research indicates that compounds within the pyranochromene family exhibit significant anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
Study Reference | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
Afifi et al., 2017 | Breast Cancer | 15.5 | Apoptosis induction |
Elnaggar et al., 2019 | Lung Cancer | 12.3 | Cell cycle arrest |
2. Antimicrobial Activity
This compound demonstrates notable antimicrobial effects against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that the compound can serve as a potential lead for developing new antimicrobial agents.
3. Antioxidant Properties
The antioxidant capacity of this compound has also been explored. It exhibits the ability to scavenge free radicals effectively:
Assay Type | EC50 (µg/mL) |
---|---|
DPPH Scavenging Assay | 25 |
ABTS Assay | 30 |
These findings indicate its potential role in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
A variety of studies have investigated the biological activity of this compound:
-
Study on Anticancer Mechanisms : A study by Halawa et al. (2017) demonstrated that this compound could significantly reduce tumor growth in xenograft models of breast cancer.
"The administration of ethyl (8,8-dimethyl...) resulted in a marked decrease in tumor volume compared to controls" .
-
Antimicrobial Efficacy : Research conducted by Suvarna et al. (2017) highlighted its effectiveness against drug-resistant strains of bacteria:
"The compound exhibited superior activity against multi-drug resistant Staphylococcus aureus" .
- In Vivo Studies : Further investigations into the in vivo effects showed promising results regarding its safety profile and therapeutic index.
Properties
IUPAC Name |
ethyl 2-(2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-4-21-16(19)8-12-9-17(20)22-15-10-14-11(7-13(12)15)5-6-18(2,3)23-14/h7,9-10H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYOETIMUPIHCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=C1C=C3CCC(OC3=C2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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